6-Chloropyridine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H3ClFNO2S. It is a derivative of pyridine, where the sulfonyl fluoride group is attached to the second position and a chlorine atom is attached to the sixth position of the pyridine ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
It’s known that sulfonyl fluorides are generally used as electrophilic agents in organic synthesis .
Mode of Action
Sulfonyl fluorides are known to be reactive towards nucleophiles due to the presence of the sulfonyl fluoride group . The fluoride ion is a good leaving group, which makes the sulfonyl fluoride moiety susceptible to nucleophilic attack .
Biochemical Pathways
Sulfonyl fluorides are often used in the synthesis of bioactive molecules, suggesting they may interact with various biochemical pathways .
Result of Action
As a sulfonyl fluoride, it’s likely to be involved in the formation of new bonds during chemical reactions .
Action Environment
The action of 6-Chloropyridine-2-sulfonyl fluoride, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyridine-2-sulfonyl fluoride typically involves the reaction of 6-chloropyridine with sulfonyl fluoride reagents. One common method includes the use of chlorosulfonyl isocyanate as a sulfonylating agent. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonyl fluoride group .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Chloropyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling reactions: Palladium catalysts and boronic acids are used under mild conditions to facilitate the coupling process.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Coupling reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
6-Chloropyridine-2-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: It is explored for its potential use in drug development, especially as an inhibitor of specific enzymes.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoropyridine-2-sulfonyl fluoride
- 6-Bromopyridine-2-sulfonyl fluoride
- 6-Iodopyridine-2-sulfonyl fluoride
Comparison
6-Chloropyridine-2-sulfonyl fluoride is unique due to the presence of the chlorine atom, which influences its reactivity and interaction with other molecules. Compared to its fluorinated, brominated, and iodinated analogs, the chlorine derivative has different electronic properties and steric effects, which can affect its behavior in chemical reactions and biological systems .
Properties
IUPAC Name |
6-chloropyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBTVKRPJCPAHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.